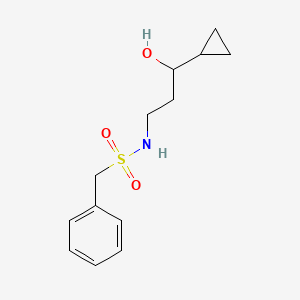

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

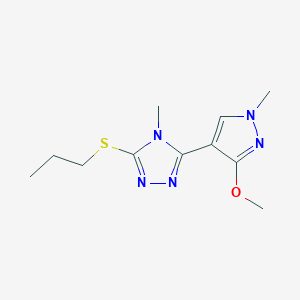

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide, also known as CPPS, is a compound that has been extensively studied for its potential applications in scientific research. CPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

The study of asymmetric cyclopropanations highlights the role of N-(arylsulfonyl)prolinate catalyzed decomposition in synthesizing functionalized cyclopropanes with high enantioselectivity. This process, utilizing cyclic N-(arylsulfonyl)amino acids as ligands, showcases the potential of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide derivatives in asymmetric synthesis, offering a pathway to synthesize stereochemically complex molecules with potential applications in drug development and synthetic chemistry (Davies et al., 1996).

Annulation Reactions

Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes, involving compounds like N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide, provide a method for constructing cyclopentene sulfonamides. This process offers a straightforward approach to synthesizing compounds with potential pharmacological activities, showcasing the versatility of sulfonamide derivatives in creating complex molecular architectures (Mackay et al., 2014).

Heterocyclic Chemistry

The synthesis of phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate demonstrates the utility of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide in heterocyclic chemistry. This pathway enables the production of compounds with significance in pharmaceutical and medicinal chemistry, highlighting the broad applicability of sulfonamide derivatives in the synthesis of biologically active molecules (Fischer & Troschütz, 2003).

Fungicidal Applications

The design and synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, with compounds like N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide serving as key intermediates, have led to the discovery of compounds with high fungicidal activity. This research underscores the potential of sulfonamide derivatives in agricultural applications, particularly in developing new fungicides with improved efficacy against various fungal pathogens (Li et al., 2013).

Polymeric Materials

The synthesis of cardo polysulfonates utilizing 1,1-bis (4-hydroxy phenyl) cyclohexane/1,1-bis (3-methyl-4-hydroxy phenyl) cyclohexane, where N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide could potentially serve as a structural analogue, demonstrates the application of sulfonamide derivatives in material science. These polymers, characterized by their solubility, acid and alkali resistance, and moderate biological activity, highlight the role of sulfonamide derivatives in developing new materials with specific properties for various industrial applications (Karia & Parsania, 1999).

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCYUWMJJPMUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)

![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)